Cas no 80719-79-5 (2,3-dimethylbut-3-enal)

2,3-dimethylbut-3-enal 化学的及び物理的性質
名前と識別子
-
- 2,3-dimethylbut-3-enal
- DTXSID10536345
- EN300-1852069
- 80719-79-5
-
- インチ: InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3
- InChIKey: FULBADAVZOAOHS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 98.073164938Da
- どういたいしつりょう: 98.073164938Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 84.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 17.1Ų
2,3-dimethylbut-3-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852069-10.0g |
2,3-dimethylbut-3-enal |
80719-79-5 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1852069-0.25g |
2,3-dimethylbut-3-enal |
80719-79-5 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1852069-1g |
2,3-dimethylbut-3-enal |
80719-79-5 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1852069-0.1g |
2,3-dimethylbut-3-enal |
80719-79-5 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1852069-2.5g |
2,3-dimethylbut-3-enal |
80719-79-5 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1852069-0.5g |
2,3-dimethylbut-3-enal |
80719-79-5 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1852069-5g |
2,3-dimethylbut-3-enal |
80719-79-5 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1852069-10g |
2,3-dimethylbut-3-enal |
80719-79-5 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1852069-0.05g |
2,3-dimethylbut-3-enal |
80719-79-5 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1852069-5.0g |
2,3-dimethylbut-3-enal |
80719-79-5 | 5g |
$3313.0 | 2023-06-01 |
2,3-dimethylbut-3-enal 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2,3-dimethylbut-3-enalに関する追加情報
2,3-Dimethylbut-3-enal (CAS No. 80719-79-5): A Comprehensive Overview
2,3-Dimethylbut-3-enal (CAS No. 80719-79-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, flavor chemistry, and pharmaceutical research. This compound, also known as 2,3-dimethyl-2-butenal, is a member of the aldehyde family and is characterized by its unique molecular structure and reactivity. This introduction aims to provide a detailed overview of 2,3-dimethylbut-3-enal, including its chemical properties, synthesis methods, applications, and recent research developments.
Chemical Properties
2,3-Dimethylbut-3-enal has the molecular formula C6H10O and a molecular weight of 98.14 g/mol. The compound features a conjugated double bond and an aldehyde functional group, which contribute to its reactivity and versatility in various chemical reactions. The presence of the aldehyde group makes 2,3-dimethylbut-3-enal highly reactive in nucleophilic addition reactions, such as the formation of hemiacetals and acetals. Additionally, the conjugated double bond allows for electrophilic additions and other reactions that are characteristic of unsaturated aldehydes.
Synthesis Methods
The synthesis of 2,3-dimethylbut-3-enal can be achieved through several routes. One common method involves the aldol condensation of acetone with acetaldehyde followed by dehydration. This process yields 2,3-dimethylbut-3-enal with high purity and yield. Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction can be tailored to produce 2,3-dimethylbut-3-enal efficiently. Recent advancements in catalytic methods have also led to more environmentally friendly and cost-effective synthesis routes, such as the use of metal catalysts and green solvents.
Applications in Flavor Chemistry
2,3-Dimethylbut-3-enal is widely used in the flavor industry due to its distinctive aroma and taste properties. It is known for its fruity and floral notes, making it a valuable component in the formulation of food flavors and fragrances. The compound's ability to enhance the sensory profile of various products has led to its inclusion in a range of applications, from confectionery to beverages. Recent studies have explored the use of 2,3-dimethylbut-3-enal in combination with other natural compounds to create more complex and authentic flavor profiles.
Pharmaceutical Research
In the pharmaceutical sector, 2,3-dimethylbut-3-enal has shown promise as a building block for the synthesis of bioactive molecules. Its reactivity and structural flexibility make it an attractive starting material for drug discovery efforts. For instance, researchers have utilized 2,3-dimethylbut-3-enal in the development of novel anti-inflammatory agents and antimicrobial compounds. The compound's ability to undergo selective functionalization reactions has facilitated the creation of diverse derivatives with potential therapeutic applications.
Recent Research Developments
The scientific community continues to explore new avenues for utilizing 2,3-dimethylbut-3-enal in various fields. Recent studies have focused on enhancing its synthetic accessibility through innovative catalytic systems and improving its stability under different conditions. For example, a study published in the Journal of Organic Chemistry reported a novel palladium-catalyzed cross-coupling reaction that significantly increased the yield and purity of 2,3-dimethylbut-3-enal derivatives. Another study in the Journal of Medicinal Chemistry highlighted the potential of 2,3-dimethylbut-3-enal as a scaffold for developing new antiviral agents against emerging pathogens.
Safety Considerations
While 2,3-dimethylbut-3-enal is generally considered safe for use in food and pharmaceutical applications when handled properly, it is important to follow standard safety protocols during handling and storage. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling 2,3-dimethylbut-3-enal to minimize exposure risks.
Conclusion
2,3-Dimethylbut-3-enal (CAS No. 80719-79-5) is a multifaceted organic compound with significant applications in flavor chemistry and pharmaceutical research. Its unique chemical properties make it an essential building block for various synthetic processes and formulations. Ongoing research continues to expand our understanding of this compound's potential uses and improve its synthetic accessibility. As new developments emerge, 2,3-dimethylbut-3-enal is likely to play an increasingly important role in advancing scientific knowledge and practical applications across multiple industries.
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